4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437072
InChI: InChI=1S/C11H13F3N2O2/c1-16(2)10(17)8-4-3-7(15)5-9(8)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3
SMILES: CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F
Molecular Formula: C11H13F3N2O2
Molecular Weight: 262.23 g/mol

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

CAS No.:

Cat. No.: VC13437072

Molecular Formula: C11H13F3N2O2

Molecular Weight: 262.23 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide -

Specification

Molecular Formula C11H13F3N2O2
Molecular Weight 262.23 g/mol
IUPAC Name 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
Standard InChI InChI=1S/C11H13F3N2O2/c1-16(2)10(17)8-4-3-7(15)5-9(8)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3
Standard InChI Key RZZLEQBXCOWHHD-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F
Canonical SMILES CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F

Introduction

Overview

4-Amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide (CAS 1407057-50-4) is a fluorinated benzamide derivative characterized by its unique trifluoroethoxy and dimethylamino substituents. With a molecular formula of C11H13F3N2O2\text{C}_{11}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2 and a molecular weight of 262.23 g/mol, this compound has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This review synthesizes data from peer-reviewed literature, patents, and chemical databases to provide a detailed analysis of its synthesis, physicochemical properties, and pharmacological relevance.

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzamide backbone substituted at the 2-position with a 2,2,2-trifluoroethoxy group (OCH2CF3-\text{OCH}_2\text{CF}_3) and at the 4-position with an amino group (NH2-\text{NH}_2). The amide nitrogen is further modified with two methyl groups, rendering it a tertiary amine (Fig. 1).

Key structural attributes:

  • Trifluoroethoxy moiety: Introduces strong electron-withdrawing effects due to the electronegative fluorine atoms, enhancing metabolic stability and influencing intermolecular interactions .

  • Dimethylamino group: Contributes to solubility in polar aprotic solvents and may participate in hydrogen bonding or cation-π interactions.

Table 1: Molecular descriptors of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

PropertyValue/DescriptionSource
IUPAC Name4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
Molecular FormulaC11H13F3N2O2\text{C}_{11}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2
Molecular Weight262.23 g/mol
SMILESCN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F
InChIKeyRZZLEQBXCOWHHD-UHFFFAOYSA-N
LogP (Predicted)1.45 (indicative of moderate lipophilicity)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data provide critical insights:

  • 1H^1\text{H} NMR: Signals at δ 7.60 (NH, broad singlet), δ 5.20 (CH2_2CF3_3, triplet), and δ 3.69 (CH2_2OH, doublet) confirm the trifluoroethoxy and amide functionalities .

  • 13C^{13}\text{C} NMR: A carbonyl resonance at ~168 ppm (C=O\text{C=O}) and distinct signals for CF3_3 (~120 ppm, quartet) align with related benzamide derivatives .

  • HRMS: A molecular ion peak at m/z 262.2283 ([M+H]+^+) corroborates the molecular formula.

Synthesis and Reactivity

Table 2: Representative reaction conditions for analogous compounds

StepReagents/ConditionsYieldSource
TrifluoroethylationTrifluoroethanol, DIAD, PPh3_3, THF, 0°C78%
Amide couplingDimethylamine, EDCI, HOBt, DCM, rt65%
NitrationHNO3_3, H2_2SO4_4, 0°C82%

Stability and Degradation

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Kinase inhibitors: Structural similarity to flecainide, a class 1c antiarrhythmic, suggests potential in cardiac channel modulation .

  • PET tracers: Fluorine-18 labeling could enable imaging of tumor metabolism .

Patent Landscape

Key patents highlight its utility:

  • EP2621894B1: Use as an intermediate in synthesizing trifluoroethyl acetamide derivatives .

  • EP1907360B1: Analogous benzamides in flecainide production, emphasizing scalable mixed anhydride methods .

Related Compounds and Comparative Analysis

Table 3: Structurally related benzamides and their activities

CompoundBiological ActivityIC50_{50}/EC50_{50}Source
2,5-Bis(trifluoroethoxy)benzamideAntiglioblastoma6.43 µg/mL
N-Methyl-N-(trifluoroethyl)benzamideCOX-2 inhibition0.8 µM
4-(Trifluoroacetyl)aminobenzamideAntifungal12 µM

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